![molecular formula C19H16N4O5S B2668834 N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 872613-49-5](/img/structure/B2668834.png)
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
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Description
The compound “N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide” belongs to the class of organic compounds known as benzodioxoles . It contains a benzene ring fused to either isomers of dioxole . The molecular formula of the compound is C21H21N5O7S2 with an average mass of 519.551 Da .
Scientific Research Applications
- Researchers have investigated the antitumor properties of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which are derivatives of our compound of interest . These derivatives exhibited potent growth inhibition against cancer cell lines such as HeLa, A549, and MCF-7. The evaluation of their IC50 values (concentration required for 50% growth inhibition) revealed promising antitumor potential.
- In a different study, scientists developed a sensitive and selective lead (Pb^2+) ion sensor based on (E)-N’-benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives . This electrochemical sensor was modified on a glassy carbon electrode (GCE) using a conducting Nafion polymer matrix. The sensor demonstrated effective Pb^2+ detection under ambient conditions.
- The crystal structure of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate (a related compound) has been reported . While this specific compound is not identical to our target, it provides insights into the structural features of benzo[d][1,3]dioxol-5-ylmethyl derivatives. Such crystallographic studies contribute to our understanding of molecular conformations and intermolecular interactions.
- N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives were synthesized and tested for anticonvulsant activity . These compounds were evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Understanding their effects on neuronal excitability is crucial for potential therapeutic applications.
- Computational methods have been employed to study the spectroscopic properties of related compounds . These investigations provide valuable information about electronic transitions, vibrational modes, and other spectroscopic features. Understanding the compound’s behavior at the molecular level aids in predicting its behavior in various environments.
Antitumor Activity
Lead Ion Sensor Development
Crystal Structure Analysis
Anticonvulsant Activity Evaluation
Computational Spectroscopic Investigations
properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-16(21-13-6-7-14-15(8-13)27-11-26-14)10-29-19-23-22-17(28-19)9-20-18(25)12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWZLLQPIXZDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
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